

structure-activity relationship of Divin

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Compound of Interest

Compound Name: *Divin*

Cat. No.: *B1498632*

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An In-depth Technical Guide on the Structure-Activity Relationship of **Divin**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Divin**, a novel small molecule inhibitor of bacterial cell division. **Divin** presents a promising scaffold for the development of new antimicrobial agents due to its unique mechanism of action that circumvents common resistance pathways. This document outlines the quantitative SAR data, detailed experimental protocols for its study, and visual representations of its synthetic pathway and mechanism of action.

Core Structure and Pharmacophore

Divin is characterized by a 2-hydroxynaphthalenyl hydrazide core linked to a benzimidazole ring.^{[1][2]} SAR studies have revealed that the 2-hydroxynaphthalenyl hydrazide portion is crucial for its biological activity.^{[1][2][3][4][5]} Modifications to the benzimidazole ring have been shown to modulate the compound's potency and solubility.^{[1][2][3][4][5]}

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values of **Divin** and its analogues against *Caulobacter crescentus* CB15N and *Escherichia coli* BW25113 Δ tolC. The data is extracted from the seminal study by Zhou et al. (2013).^[1]

Table 1: MIC of **Divin** Analogues with Modifications on the Phenyl Ring^[1]

Compound	R1	R2	R3	R4	C. crescentus MIC (μM)	E. coli ΔtolC MIC (μM)
Divin (1)	H	H	OH	H	10	20
5b	H	H	OMe	H	>80	>80
5c	H	H	OAc	H	>80	>80
5d	H	H	H	H	40	80
5e	OH	H	H	H	>80	>80
5f	NMe ₂	H	H	H	>80	>80
5g	F	H	H	H	>80	>80

Table 2: MIC of **Divin** Analogues with Modifications on the Benzimidazole Ring^[1]

Compound	R	C. crescentus MIC (μM)	E. coli ΔtolC MIC (μM)
8a	H	10	20
8b	Me	5	10
8c	Et	10	20
8d	Pr	10	20
8e	i-Pr	20	40
8f	c-Pr	10	20
8g	Ph	20	40
8h	4-F-Ph	10	20
8i	4-Cl-Ph	10	20
8j	4-MeO-Ph	20	40

Table 3: MIC of **Divin** Analogues with Substitutions on the Benzimidazole Ring^[1]

Compound	R1	R2	<i>C. crescentus</i> MIC (μM)	<i>E. coli</i> ΔtolC MIC (μM)
11a	H	H	10	20
11b	F	F	10	20
11c	Cl	Cl	5	10
11d	Me	Me	10	20
11e	OMe	OMe	20	40
11f	NO ₂	H	10	20
11g	CF ₃	H	10	20
11h	Me	H	10	20
11i	OMe	H	20	40
11j	Cl	H	5	10

Experimental Protocols

General Synthesis of **Divin** Analogues

The synthesis of **Divin** and its analogues is achieved through a multi-step process. The general workflow is depicted in the diagram below. Detailed procedures for each step can be found in the supporting information of the study by Zhou et al. (2013).

General synthetic scheme for **Divin** and its analogues.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of **Divin** and its analogues was determined using a standard broth microdilution method.

- Preparation of Bacterial Inoculum: A single colony of the test bacterium (*C. crescentus* or *E. coli*) is used to inoculate a suitable broth medium and incubated overnight at 30°C (*C.*

crescentus) or 37°C (E. coli). The overnight culture is then diluted in fresh medium to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

- **Preparation of Compound Dilutions:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
- **Inoculation and Incubation:** The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at the optimal temperature for the respective bacterium for 18-24 hours.
- **Determination of MIC:** The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action and Signaling Pathway

Divin exerts its bacteriostatic effect by disrupting the assembly of the divisome, a complex of proteins required for bacterial cell division.^{[1][2][6]} Unlike many other cell division inhibitors, **Divin** does not directly target FtsZ, the bacterial tubulin homolog that forms the initial Z-ring at the division site.^{[1][6]} Instead, **Divin** appears to interfere with the localization and function of late-stage divisome proteins. This disruption prevents the proper remodeling of the peptidoglycan layer at the septum, ultimately blocking cell division and leading to the formation of filamentous cells.^{[1][2]}

Proposed mechanism of action for **Divin** in bacterial cell division.

Conclusion

The structure-activity relationship of **Divin** highlights it as a valuable lead compound for the development of novel antibiotics. Its unique mechanism of action, which targets the assembly of late divisome proteins, offers a potential avenue to combat antibiotic resistance. Further optimization of the benzimidazole moiety could lead to analogues with improved potency and pharmacokinetic properties, making **Divin** a promising candidate for future drug development efforts.

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